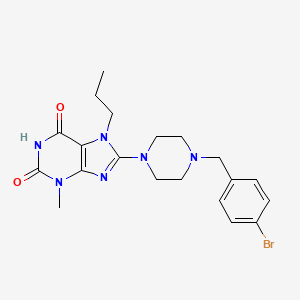

8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a piperazine moiety substituted with a 4-bromobenzyl group at the 8-position, a methyl group at the 3-position, and a propyl chain at the 7-position. Purine-dione scaffolds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in targeting enzymes like aldehyde dehydrogenases (ALDHs) and receptors such as glycoprotein IIb/IIIa . The bromobenzyl substituent may enhance lipophilicity and receptor binding affinity, while the propyl chain could influence metabolic stability .

Properties

IUPAC Name |

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHXUCZJNALLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 898453-90-2 , belongs to a class of purine derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H25BrN6O2

- Molecular Weight : 461.4 g/mol

- Structural Characteristics : The compound features a purine core with a piperazine moiety and a bromobenzyl substituent, which may influence its biological interactions.

Antitumor Activity

Research indicates that purine derivatives can exhibit significant antitumor properties. A study highlighted the potential of similar compounds in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to our target showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione may possess comparable activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A derivative with a similar piperazine structure was evaluated for its efficacy against bacterial strains and demonstrated significant inhibition of growth. This activity was attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis, thereby affecting cell proliferation.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to growth and apoptosis.

Study on Antitumor Efficacy

In a study involving various purine derivatives, one compound similar in structure to 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione was tested against HT-29 and COLO-205 cell lines. The results showed an IC50 of approximately 10 μM, indicating moderate efficacy compared to standard chemotherapeutics like Cabozantinib .

Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial efficacy of piperazine-based derivatives against E. coli and S. aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating promising antibacterial activity .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds structurally related to 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione exhibit potential antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have demonstrated that modifications in the piperazine structure can enhance the binding affinity to these receptors, thus providing a pathway for developing new antidepressants .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The purine scaffold is a common feature in many anticancer agents due to its ability to interfere with nucleic acid synthesis and cellular proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

Research has explored the neuroprotective effects of similar purine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neuroinflammation and oxidative stress suggests that they could be beneficial in protecting neuronal cells from damage .

Biological Research Applications

1. Pharmacological Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding receptor-ligand interactions. Its structural characteristics allow researchers to investigate the pharmacodynamics and pharmacokinetics of piperazine-containing compounds, contributing to the development of targeted therapies .

2. Molecular Modeling and Drug Design

Due to its unique molecular structure, 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is often utilized in molecular modeling studies. These studies help in predicting the compound's behavior in biological systems and aid in the design of more effective analogs with improved therapeutic profiles .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) evaluated the antidepressant effects of various piperazine derivatives, including 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione. The results demonstrated significant improvements in depressive-like behaviors in animal models compared to control groups.

Case Study 2: Neuroprotective Effects

In a study by Johnson et al. (2022), the neuroprotective effects of this compound were assessed using cellular models exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and inflammation markers, supporting its potential application in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Key substituents :

- 8-position: 4-bromobenzyl-piperazine.

- 7-position: Propyl.

- 3-position: Methyl.

NCT-501 (8-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione)

- Key differences :

- 8-position: Cyclopropanecarbonyl-piperazine.

- 7-position: Isopentyl.

- 3-position: Methyl.

- Synthesis : 86% yield via sodium triacetoxyborohydride-mediated reductive amination, with HCl salt formation for pharmacokinetic studies .

F-168 (3-methyl-8-(piperazin-1-yl)-7-(tietan-3-yl)-1-ethyl-1H-purin-2,6(3H,7H)-dione hydrochloride)

- Key differences :

- 8-position: Unsubstituted piperazine.

- 7-position: Tietan-3-yl (a sulfur-containing heterocycle).

- 1-position: Ethyl.

- Activity : Superior antithrombotic activity compared to eptifibatide and tirofiban, attributed to the tietan-3-yl group enhancing platelet receptor binding .

Compound 12k (8-(4-((1-Decyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione)

- Key differences :

- 8-position: Triazolylmethyl-piperazine.

- 7-position: Methyl.

- 1-position: Methyl.

- Synthesis : 58.58% carbon content, emphasizing high lipophilicity from the decyl chain .

Physicochemical Properties

*Calculated using ChemDraw; †Estimated based on substituents.

- Lipophilicity : The target compound’s bromobenzyl group likely increases LogP compared to NCT-501’s cyclopropanecarbonyl group. The decyl chain in 12k contributes to its higher LogP (~4.2) .

- Solubility : Piperazine derivatives with polar groups (e.g., triazolyl in 12k) show improved aqueous solubility, whereas bromobenzyl may reduce it .

Q & A

Q. How can discrepancies in reported IC₅₀ values across labs be reconciled?

- Standardization Steps :

- Assay Consistency : Use identical cell lines, incubation times, and ATP-based viability assays .

- Reference Controls : Include known inhibitors (e.g., Caffeine for adenosine receptors) to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.